![molecular formula C19H12N2O3S B5716334 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is a chemical compound that belongs to the class of α,β-unsaturated nitriles. It is widely used in scientific research due to its unique chemical properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile is not fully understood. However, it has been suggested that the compound may act as an electrophile and undergo Michael addition with nucleophiles such as amino acids and proteins. This may lead to the formation of adducts, which may alter the biological activity of the target molecule.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in lab experiments include its high yield of synthesis, high purity, and potential applications in various fields. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are various future directions for the use of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile in scientific research. One potential direction is the synthesis of novel heterocyclic compounds using 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile as a starting material. These compounds may exhibit unique biological activities and may have potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile and its potential toxicity. The compound may also be used as a fluorescent probe for the detection of metal ions in biological samples, and further studies may be conducted to optimize its sensitivity and selectivity.
Métodos De Síntesis
The synthesis of 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile involves the reaction of 4-nitrobenzaldehyde with 5-phenylthio-2-furanecarbonitrile in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in acetic anhydride to obtain the final product. The yield of the synthesis is typically high, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been extensively used in scientific research due to its potential applications in various fields. It has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities such as anticancer, antimicrobial, and anti-inflammatory properties. Additionally, 2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile has been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c20-13-15(14-6-8-16(9-7-14)21(22)23)12-17-10-11-19(24-17)25-18-4-2-1-3-5-18/h1-12H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMWPGCDTSGSKR-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
![2-[(2-chlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5716267.png)
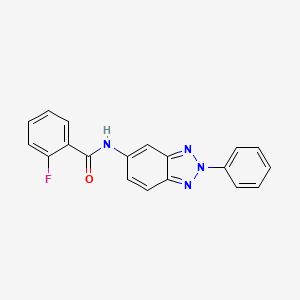
![methyl [5-cyano-6-[2-(dimethylamino)vinyl]-4-oxo-1(4H)-pyrimidinyl]acetate](/img/structure/B5716287.png)
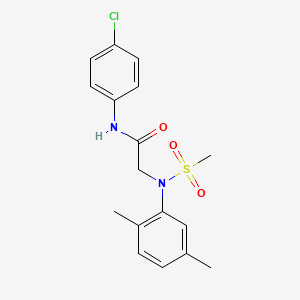
![4-phenyl-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716292.png)
![ethyl [5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716294.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5716307.png)
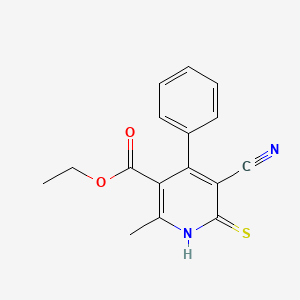

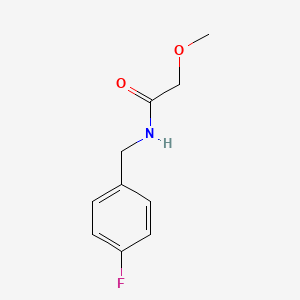

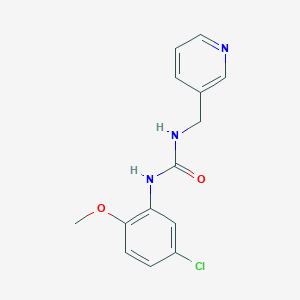
![7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5716358.png)